1,3-Dibromobicyclo[1.1.1]pentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-1-5(7,2-4)3-4/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLUOAVMJBIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510670 | |
| Record name | 1,3-Dibromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82783-71-9 | |
| Record name | 1,3-Dibromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dibromobicyclo 1.1.1 Pentane
Preparation of 1,3-Dibromobicyclo[1.1.1]pentane via [1.1.1]Propellane Bromination
The reaction of [1.1.1]propellane with elemental bromine provides a direct route to this compound. This process leverages the exceptional reactivity of the central carbon-carbon bond in the strained propellane molecule, which readily undergoes radical addition. google.comrhhz.net
The synthesis involves the dropwise addition of bromine, typically distilled from a drying agent like phosphorus pentoxide (P₂O₅), to a solution of [1.1.1]propellane. google.com The reaction mixture is then concentrated, yielding a residue which can be purified by crystallization from a nonpolar solvent, such as pentane, at low temperatures. google.com A specific laboratory-scale example involved adding 12.8 grams of bromine to a 0.1 molar solution of [1.1.1]propellane, which, after workup, produced 2.9 grams of this compound as white crystals. google.com This represented a 16% yield based on the amount of bromine used. google.com The reaction is analogous to the synthesis of 1,3-diiodobicyclo[1.1.1]pentane, which is prepared by treating [1.1.1]propellane with iodine. nih.gov
| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |
|---|---|---|---|---|
| [1.1.1]Propellane (0.1 mol) | Bromine (12.8 g) | This compound | 16% | google.com |
Synthesis of this compound from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid through Hunsdiecker Reaction
An alternative and historically significant route to this compound is the Hunsdiecker reaction. This method was integral to the first synthesis of [1.1.1]propellane, as reported by Kenneth B. Wiberg and Frederick H. Walker in 1982. acs.org Their procedure began with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which was converted into its silver salt. acs.org Subsequent treatment of the silver salt with bromine prompted a decarboxylative bromination to yield the target this compound. acs.org
The classic Hunsdiecker reaction involves the thermal decomposition of the silver salt of a carboxylic acid in the presence of a halogen. A significant drawback of this method is its high sensitivity to moisture; even trace amounts of water can lead to inconsistent and substantially lower yields. acs.org This necessitates the careful preparation and thorough drying of the silver salt precursor, which is typically formed in an aqueous medium. acs.org While silver is the most common metal used, salts of mercury and thallium have also been employed, though often with reduced yields compared to silver. acs.org
| Starting Material | Key Intermediate | Reagents | Product | Reference |
|---|---|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | Silver salt of the dicarboxylic acid | 1. Silver(I) oxide or similar 2. Bromine | This compound | acs.org |
Considerations for Laboratory and Large-Scale Synthesis Efficiency
The choice between the propellane bromination and the Hunsdiecker reaction often depends on the desired scale and available resources, as both pathways have inherent efficiency considerations.
The primary challenge for the bromination route is the accessibility and handling of [1.1.1]propellane. As a highly strained molecule, it is operationally difficult to work with, which can complicate scale-up efforts. rhhz.netchemrxiv.org However, recent advancements in flow chemistry have significantly improved the production of the propellane precursor. nih.govacs.orgnih.govresearchgate.net For example, a flow photochemical reaction between propellane and diacetyl has been developed for the kilogram-scale synthesis of a key bicyclo[1.1.1]pentane (BCP) intermediate, demonstrating that large quantities of the precursor can be generated efficiently. nih.govacs.orgnih.gov Furthermore, light-induced flow reactions of propellane with alkyl iodides have proven to be scalable from milligrams to kilograms, are often clean enough to not require purification, and proceed without catalysts or initiators. nih.gov These developments suggest that large-scale production of 1,3-dihalo-BCPs via propellane is increasingly feasible.
For the Hunsdiecker reaction, the starting material, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, is now readily accessible in large amounts. nih.govacs.orgnih.gov A practical, multigram-scale synthesis has been developed where a diketone intermediate is produced on a kilogram scale within a day via a flow process, and subsequently converted to the diacid in batches of up to 500 grams. nih.govacs.orgresearchgate.net The main inefficiency of the Hunsdiecker method itself lies in its poor tolerance for moisture, which can drastically lower yields and create inconsistencies. acs.org The need for stoichiometric silver salts also presents cost and waste challenges on a large scale. The development of related compounds like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable, crystalline solid, highlights a trend towards finding more practical and storable BCP feedstocks for large-scale applications. nih.govlboro.ac.uk
Chemical Transformations Directly Involving 1,3 Dibromobicyclo 1.1.1 Pentane
Reductive Intramolecular Coupling to Generate [1.1.1]Propellane
The most prominent transformation of 1,3-dibromobicyclo[1.1.1]pentane is its conversion to [1.1.1]propellane through reductive intramolecular coupling. This reaction is a cornerstone in the synthesis of strained organic molecules, as [1.1.1]propellane is a versatile building block for creating 1,3-disubstituted BCP derivatives. nih.govfrontiersin.orgrhhz.net The first successful synthesis of [1.1.1]propellane via this method was reported by Wiberg and Walker in 1982. nih.govfrontiersin.orgacs.org This seminal work opened the door for the broader exploration and application of BCPs in fields like medicinal chemistry. rhhz.net
The mechanism of the reductive coupling of this compound involves the use of strong reducing agents, typically organolithium reagents like n-butyllithium or tert-butyllithium (B1211817). acs.orggoogle.com The reaction is believed to proceed through a sequence of halogen-metal exchange and subsequent intramolecular coupling.
While detailed mechanistic studies are complex, the proposed pathway generally involves the following steps:
Halogen-Metal Exchange: One of the bromine atoms undergoes exchange with the lithium from the organolithium reagent, forming a 1-bromo-3-lithiobicyclo[1.1.1]pentane intermediate.
Second Halogen-Metal Exchange or Wurtz-type Coupling: The second bromine atom can either undergo another halogen-metal exchange to form a dilithio species, which then eliminates lithium bromide, or the initial monolithio intermediate can undergo an intramolecular Wurtz-type coupling, displacing the second bromide to form the central C1-C3 bond.
The use of alkyllithium reagents facilitates the reductive process, leading to the formation of the strained propellane structure. The high strain energy of [1.1.1]propellane makes its synthesis challenging, and the molecule itself is highly reactive, often being generated and used in situ for subsequent reactions. acs.org
The initial synthesis of [1.1.1]propellane from this compound was described as a laborious process with low yields. google.com The reaction required careful control of conditions, including the use of tert-butyllithium in a pentane/ether solvent mixture. google.com
Subsequent research has focused on optimizing the synthesis to improve efficiency and yield. Key parameters for optimization include the choice of reducing agent, solvent, and temperature. The table below summarizes typical reagents used in this transformation.
| Reagent Class | Specific Reagent | Role in Reaction | Reference |
| Organolithium | tert-Butyllithium | Reductive coupling agent | google.com |
| Organolithium | n-Butyllithium | Reductive coupling agent | |
| Organolithium | Methyllithium | Used in an alternative route from a different precursor | nih.gov |
While Szeimies and coworkers developed a more practical, higher-yield synthesis of [1.1.1]propellane, their method starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) rather than this compound. nih.govfrontiersin.orgrhhz.net Nevertheless, the original Wiberg and Walker protocol remains a foundational method for accessing the propellane core directly from the dibromo-BCP precursor. rhhz.net
Halogenation and Subsequent Functionalization at Bridgehead Positions of this compound
Beyond its use in propellane synthesis, this compound can undergo further halogenation, providing a pathway to more complex polyhalogenated BCP derivatives. These derivatives are valuable intermediates for creating other functionalized BCPs.
Research has demonstrated that this compound can be directly chlorinated to yield a tetrahalogenated bicyclo[1.1.1]pentane derivative. google.com This reaction cleanly introduces chlorine atoms to the methylene (B1212753) bridges of the BCP skeleton without disrupting the core structure. The product of this reaction is 1,3-dibromo-2,2-dichlorobicyclo[1.1.1]pentane. This method provides an entry point for synthesizing bridge-substituted derivatives, which are otherwise difficult to access. google.com
The bromine atoms at the bridgehead positions of this compound hold potential for halogen exchange reactions, which would allow for the synthesis of other 1,3-dihalobicyclo[1.1.1]pentanes, such as the diiodo or difluoro analogs. While direct halogen exchange starting from the dibromo compound is not extensively documented in the provided context, related transformations on similar structures suggest its feasibility.
For instance, the synthesis of 1,3-diiodobicyclo[1.1.1]pentane is typically achieved through the reaction of [1.1.1]propellane with iodine. thieme-connect.com However, the functionalization of the carbon-halogen bond in BCPs is a well-established strategy. lboro.ac.ukrsc.org Iron-catalyzed cross-coupling reactions have been successfully used to transform 1-halo-3-substituted BCPs, indicating that the bridgehead halogen is reactive towards transition metal-catalyzed processes. acs.orglboro.ac.uk This reactivity suggests that a transition-metal-catalyzed halogen exchange (e.g., a Finkelstein-type reaction) could potentially be applied to this compound to access other dihalo-BCP derivatives. The successful nucleophilic substitution reactions on the analogous 1,3-diiodobicyclo[1.1.1]pentane further support the potential for functionalization at these bridgehead positions. nih.gov
1,3 Dibromobicyclo 1.1.1 Pentane As a Precursor to Diverse Functionalized Bicyclo 1.1.1 Pentane Derivatives
Synthesis of [1.1.1]Propellane-Derived Bicyclo[1.1.1]pentane Scaffolds
The synthesis of [1.1.1]propellane from 1,3-dibromobicyclo[1.1.1]pentane, first reported in 1982, marked a significant breakthrough in accessing functionalized BCPs. ccspublishing.org.cnnih.govrhhz.net This highly strained molecule, with its inverted central C-C bond, readily undergoes ring-opening reactions, providing a versatile platform for introducing a wide range of functional groups at the bridgehead positions. ccspublishing.org.cnrhhz.netresearchgate.net The reactivity of [1.1.1]propellane can be categorized into three main pathways: radical, anionic, and transition metal-catalyzed functionalization. ccspublishing.org.cnrhhz.netresearchgate.net
Strain-Release Functionalization through Radical Pathways
Radical additions to [1.1.1]propellane represent a powerful strategy for the synthesis of 1,3-disubstituted BCPs. These reactions typically involve the generation of a radical species that adds to the central bond of [1.1.1]propellane, forming a stable bicyclo[1.1.1]pentyl radical intermediate. This intermediate can then be trapped by a variety of radical acceptors or undergo atom/group transfer reactions to yield the desired functionalized BCP. rhhz.net
Photoredox catalysis has emerged as a particularly effective method for initiating these radical transformations under mild conditions. rhhz.net For instance, visible-light-promoted radical additions of organic halides to [1.1.1]propellane allow for the introduction of (hetero)aryl and alkyl groups. rhhz.net Furthermore, multicomponent radical processes have been developed to construct highly functionalized BCPs in a single step. One such example is the iron(II) phthalocyanine-catalyzed carboamination of [1.1.1]propellane, which utilizes a hydrazyl reagent as a radical precursor and di-tert-butyl azodicarboxylate as a radical acceptor to generate multi-functionalized BCP derivatives. ccspublishing.org.cnrhhz.net These derivatives can be further converted to valuable 3-substituted BCP-amines. ccspublishing.org.cnrhhz.net
The scope of radical functionalization has been expanded to include the introduction of nitrogen-centered radicals. nih.govthieme-connect.comscispace.comcapes.gov.br Photocatalytic strategies have been successfully employed to generate electrophilic nitrogen-radicals that undergo strain-release reactions with [1.1.1]propellane, leading to the formation of functionalized bicyclo[1.1.1]pentylamines. nih.govthieme-connect.comcapes.gov.br This approach provides a divergent route to novel amino-functionalized building blocks that are of significant interest in medicinal chemistry as bioisosteres for para-substituted anilines. nih.govthieme-connect.com
Interactive Data Table: Examples of Radical Functionalization of [1.1.1]Propellane
| Radical Precursor | Catalyst/Initiator | Trapping Agent/Radical Acceptor | Product Type | Reference |
| Organic Halides | fac-Ir(ppy)₃ (photocatalyst) | - | (Hetero)arylated/Alkylated BCPs | rhhz.net |
| Hydrazyl Reagent | Iron(II) Phthalocyanine/TBHP | Di-tert-butyl azodicarboxylate | Multi-functionalized BCPs | ccspublishing.org.cnrhhz.net |
| N-Substituted Amides | Visible Light/Photocatalyst | SOMOphiles (X-Y) | 1,3-Disubstituted Bicyclo[1.1.1]pentylamines | rhhz.net |
| Iodonium (B1229267) Dicarboxylates/Amines | Dual Photoredox/Copper Catalysis | - | C,N-Difunctionalized BCPs | acs.org |
| α-Iodoaziridines | Triethylborane | - | N,I-Substituted BCPs | nih.gov |
Strain-Release Functionalization through Anionic Pathways
The addition of anionic species to [1.1.1]propellane offers another robust method for the synthesis of BCP derivatives. ccspublishing.org.cnrhhz.netnih.gov This approach typically involves the reaction of organometallic reagents, such as organolithiums or Grignard reagents, with [1.1.1]propellane. nih.gov The resulting bicyclo[1.1.1]pentyl anion can then be quenched with an electrophile to introduce a second functional group.
A notable application of this pathway is the synthesis of monosubstituted bicyclo[1.1.1]pentylamines, which has been a long-standing challenge. The use of "turbo-amides" has been shown to facilitate the ring-opening of [1.1.1]propellane by deprotonated dialkylamines, providing access to these valuable building blocks. ccspublishing.org.cnnih.gov More recently, the addition of 2-azaallyl anions to [1.1.1]propellane has been developed to synthesize BCP benzylamines. nih.govrsc.orgrsc.orgresearchgate.net This method involves the deprotonation of N-benzyl ketimines to form highly nucleophilic 2-azaallyl anions, which readily add to [1.1.1]propellane. nih.govrsc.orgrsc.orgresearchgate.net The intermediate BCP carbanion can be trapped with various electrophiles, such as iodobenzene (B50100) or pinacol (B44631) boronates, to yield functionalized BCP benzylamines. nih.govrsc.orgrsc.orgresearchgate.net
Interactive Data Table: Examples of Anionic Functionalization of [1.1.1]Propellane
| Anionic Reagent | Electrophile/Trapping Agent | Product Type | Reference |
| Deprotonated Dialkylamines (Turbo-amides) | H⁺ | Monosubstituted Bicyclo[1.1.1]pentylamines | ccspublishing.org.cnnih.gov |
| 2-Azaallyl Anions (from N-benzyl ketimines) | Iodobenzene | BCP Benzylamine Iodides | nih.govrsc.org |
| 2-Azaallyl Anions (from N-benzyl ketimines) | Pinacol Boronates | Benzylamine Bicyclo[1.1.1]pentyl Pinacol Boronates | nih.govrsc.orgrsc.orgresearchgate.net |
| Alkyl Lithium Reagents | CO₂ | Bicyclo[1.1.1]pentane Carboxylic Acids | nih.gov |
| Allylzinc/Zinc Enolates | H⁺ | Disubstituted BCPs | nih.gov |
Strain-Release Functionalization through Transition Metal-Catalyzed Pathways
While radical and anionic pathways for the functionalization of [1.1.1]propellane are well-established, transition metal-catalyzed transformations have been less explored but are gaining increasing attention. ccspublishing.org.cn These methods offer unique reactivity and selectivity for the construction of BCP derivatives.
One example is the nickel-catalyzed cyclopropanation of alkenes using [1.1.1]propellane as a carbene precursor. ccspublishing.org.cn This reaction demonstrates the ability of transition metals to mediate the cleavage of the central bond of [1.1.1]propellane and facilitate the formation of new carbon-carbon bonds. Another significant development is the dual photoredox and copper-catalyzed three-component coupling of [1.1.1]propellane with amines and iodonium dicarboxylates. acs.org This process enables the one-step synthesis of C,N-difunctionalized BCPs with high efficiency and functional group tolerance. acs.org
Access to Key Bicyclo[1.1.1]pentane Building Blocks via Intermediates (e.g., Carboxylic Acids, Amines, Iodides)
Beyond the direct functionalization of [1.1.1]propellane, this compound serves as a precursor to other key BCP building blocks, such as carboxylic acids and amines, often through multi-step sequences. nih.govresearchgate.netacs.orgresearchgate.net For instance, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be synthesized on a large scale and subsequently transformed into a variety of derivatives including alcohols, amines, and amino acids. nih.govacs.orgresearchgate.net Similarly, scalable syntheses of bicyclo[1.1.1]pentan-1-amine hydrochloride have been developed from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128), a common starting material for [1.1.1]propellane.
Formation of 1,3-Diiodobicyclo[1.1.1]pentane as a Versatile Intermediate
A particularly important transformation is the conversion of this compound to 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). This is typically achieved through the in situ generation of [1.1.1]propellane followed by treatment with iodine. nih.govchemrxiv.org DIBCP is a stable, crystalline solid, which offers significant advantages over the unstable and cryogenically stored [1.1.1]propellane. nih.govchemrxiv.orgsmolecule.comnih.govacs.org This stability makes DIBCP a valuable and versatile intermediate for the synthesis of a wide array of BCP derivatives. nih.govsmolecule.comnih.govacs.org
Nucleophilic Substitution Reactions of 1,3-Diiodobicyclo[1.1.1]pentane for Functional Group Introduction
The carbon-iodine bonds in 1,3-diiodobicyclo[1.1.1]pentane are susceptible to nucleophilic substitution, providing a direct route for the introduction of various functional groups. nih.govchemrxiv.orgsmolecule.comnih.govacs.orgresearchgate.net This reactivity has been exploited to synthesize a range of bicyclo[1.1.1]pentyl salts by reacting DIBCP with nucleophiles such as pyridines, quinolines, isoquinolines, and pyrazoles. nih.govchemrxiv.orgnih.govacs.org These reactions generally proceed in good to excellent yields and exhibit a broad substrate scope, tolerating a variety of substituents on the nucleophile. nih.govacs.org
The synthetic utility of the resulting bicyclo[1.1.1]pentylpyridinium and quinolinium salts has been demonstrated by their conversion to N-pyridin-4-one and N-quinolin-4-one substituted bicyclo[1.1.1]pentanes. nih.govnih.gov These transformations highlight the potential of DIBCP as a key building block for accessing novel BCP derivatives with potential applications in pharmaceuticals and materials science. nih.govnih.gov
Interactive Data Table: Nucleophilic Substitution Reactions of 1,3-Diiodobicyclo[1.1.1]pentane
| Nucleophile | Product Type | Yield | Reference |
| Pyridine | Bicyclo[1.1.1]pentylpyridinium Salt | Good to Excellent | nih.govacs.org |
| 3-Substituted Pyridines | Substituted Bicyclo[1.1.1]pentylpyridinium Salts | Good to Excellent | acs.org |
| 2-Methylpyridine | Bicyclo[1.1.1]pentyl-2-methylpyridinium Salt | 69% | acs.org |
| 2,4-Lutidine | Bicyclo[1.1.1]pentyl-2,4-lutidinium Salt | 86% | acs.org |
| 3,5-Lutidine | Bicyclo[1.1.1]pentyl-3,5-lutidinium Salt | 73% | acs.org |
| Quinoline | Bicyclo[1.1.1]pentylquinolinium Salt | Good | chemrxiv.org |
| Isoquinoline | Bicyclo[1.1.1]pentylisoquinolinium Salt | Good | nih.govnih.gov |
| Pyrazole | Bicyclo[1.1.1]pentylpyrazolium Salt | Good | nih.govnih.gov |
| N-Methylpyrrolidine | Bicyclo[1.1.1]pentyl-N-methylpyrrolidinium Salt | 79% | chemrxiv.org |
| N-Methylpiperidine | Bicyclo[1.1.1]pentyl-N-methylpiperidinium Salt | 79% | chemrxiv.org |
| N,N-Dimethylaniline | Bicyclo[1.1.1]pentyl-N,N-dimethylanilinium Salt | 82% | chemrxiv.org |
| Tetrahydrothiophene | Bicyclo[1.1.1]pentyltetrahydrothiophenium Salt | - | lboro.ac.uk |
Synthesis of Bicyclo[1.1.1]pentylpyridinium, Sulfonium (B1226848), and Ammonium (B1175870) Salts
The synthesis of bicyclo[1.1.1]pentylpyridinium, sulfonium, and ammonium salts can be effectively achieved through the nucleophilic substitution of 1,3-dihalobicyclo[1.1.1]pentanes. While research has detailed the use of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) as a bench-stable precursor, the principles of these transformations are applicable to this compound. These reactions typically proceed via nucleophilic attack on the BCP core, leading to the formation of a variety of cationic species that are valuable in medicinal chemistry and materials science.
The reaction to form these salts involves the nucleophilic substitution on the BCP precursor. This transformation exhibits a broad substrate scope and generally provides good to excellent yields. The resulting BCP-based salts are seen as potential isosteres for arylsulfonium, arylammonium, and arylpyridinium motifs, which are central to numerous natural products and pharmaceuticals.
For instance, the reaction of DIBCP with various pyridines leads to the corresponding bicyclo[1.1.1]pentylpyridinium salts. Similarly, reactions with sulfides and tertiary amines yield sulfonium and ammonium salts, respectively. The three-dimensional nature of these BCP-containing salts has been confirmed through single-crystal X-ray crystallography in several cases.
Table 1: Examples of Bicyclo[1.1.1]pentyl Salts Synthesized from 1,3-Diiodobicyclo[1.1.1]pentane
| Nucleophile | Resulting Salt Type |
| Pyridine | Bicyclo[1.1.1]pentylpyridinium |
| Thioanisole | Bicyclo[1.1.1]pentylsulfonium |
| Triethylamine | Bicyclo[1.1.1]pentylammonium |
Strategies for Bridge Functionalization in Bicyclo[1.1.1]pentane Derivatives
While the functionalization of the bridgehead (C1 and C3) positions of the BCP core is well-established, derivatization of the bridge (C2) position has historically been more challenging. nih.gov However, recent advancements have provided novel strategies to access this unique chemical space, offering new vectors for molecular design in drug discovery and materials science. nih.gov
One prominent strategy involves the direct C-H functionalization of the BCP bridge. This approach circumvents the need for pre-functionalized substrates, which often require lengthy and non-modular synthetic sequences. chemrxiv.org A notable method utilizes a synthetic linchpin strategy involving the radical C-H abstraction of the BCP core. chemrxiv.org For example, a one-pot C-H bromination can install a handle at the bridge position, which can then be further elaborated using modern cross-coupling techniques. chemrxiv.orgnih.gov This allows for the introduction of a variety of substituents at the C2 position. nih.gov
Another powerful approach is the use of BCP bis-boronates for programmable late-stage functionalization. nih.govelsevierpure.comnih.gov This strategy takes advantage of the different reactivity of boronic esters at the bridgehead and bridge positions. nih.gov By selectively activating the C3-boronic pinacol ester (Bpin), the bridgehead position can be functionalized while leaving the C2-Bpin group intact for subsequent derivatization. nih.gov This modular approach allows for the synthesis of previously inaccessible C1, C2-disubstituted and C1, C2, C3-trisubstituted BCPs. nih.gov
These late-stage functionalization techniques are particularly valuable as they allow for the rapid generation of diverse libraries of BCP-containing molecules for structure-activity relationship (SAR) studies. chemrxiv.orgnih.gov The ability to modify the bridge position provides access to ortho- and meta-substituted arene ring bioisosteres, expanding the utility of the BCP scaffold in medicinal chemistry. chemrxiv.org
Table 2: Strategies for Bicyclo[1.1.1]pentane Bridge Functionalization
| Strategy | Key Intermediate | Subsequent Reaction |
| Radical C-H Abstraction | 2-Bromo-BCP derivative | Metallaphotoredox cross-coupling |
| Programmable Bis-boronate Functionalization | BCP bis-boronate (C2 and C3) | Sequential cross-coupling |
Theoretical and Computational Investigations of the Bicyclo 1.1.1 Pentane Core System
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies have been instrumental in elucidating the intricate electronic structure and bonding characteristics of the bicyclo[1.1.1]pentane framework. The parent BCP cage, despite its high strain energy of approximately 66.6 kcal mol⁻¹, is surprisingly stable due to its rigid, bridged architecture. acs.orglboro.ac.uk The introduction of bromine atoms at the 1 and 3 positions introduces significant electronic perturbations.
The bromine substituents in 1,3-dibromobicyclo[1.1.1]pentane provide moderate steric bulk and exert a strong inductive electron-withdrawing effect. This significantly alters the electron density distribution within the cage. While specific quantum chemical analyses for the dibromo derivative are not extensively documented in the literature, studies on analogous compounds, such as heteroelemental BCP complexes, have utilized methods like Natural Bond Order (NBO), Electron Localization Function (ELF), and Energy Decomposition Analysis (EDA) to probe bonding interactions. scm.com These methods have been crucial in understanding the nature of the bonds within the cage and the interactions with substituents. For instance, in related systems, these analyses have revealed the nature of covalent and ionic contributions to the bonding. scm.com
Computational Analysis of Reaction Mechanisms and Intermediates (e.g., Carbocation Stabilization)
Computational analysis has been a powerful tool for investigating the reaction mechanisms and transient intermediates involving the bicyclo[1.1.1]pentane core. A key reaction of 1,3-dihalo-BCP derivatives is their conversion to [1.1.1]propellane. frontiersin.org For instance, this compound can undergo an intramolecular reductive coupling reaction to form [1.1.1]propellane. frontiersin.org
Detailed computational studies on the closely related 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) have provided significant insights into the stabilization of carbocation intermediates during nucleophilic substitution reactions. nih.gov These studies propose a mechanism involving the formation of a pyridine-iodine-BCP cation complex, which is then attacked by a second nucleophile. nih.gov The calculations revealed the role of two nucleophiles in stabilizing a key carbocation intermediate. nih.gov While a direct extrapolation to the dibromo derivative requires caution, these findings suggest that similar mechanisms involving halogen-bond stabilized intermediates could be at play.
The reaction of this compound with tert-butyllithium (B1211817) (Me3CLi) has been noted to lead to thermal rearrangement, highlighting the reactivity of the C-Br bonds and the potential for skeletal rearrangements under specific conditions. acs.org
Theoretical Predictions of Reactivity and Stability Profiles
Theoretical predictions of reactivity and stability are crucial for understanding the chemical behavior of this compound. The compound serves as a key precursor for the synthesis of [1.1.1]propellane, which underscores its inherent reactivity under specific conditions. frontiersin.org
Experimental observations have shown that bromide transfer reactions with this compound in the presence of [1.1.1]propellane were not successful, providing a qualitative measure of its reactivity profile. The stability of the BCP core is a balance between its high strain energy and the rigid geometry that prevents easy decomposition pathways. lboro.ac.uk Theoretical studies on [1.1.1]propellane, the product of the reduction of this compound, have employed Density Functional Theory (DFT) and post-Hartree-Fock methods like Coupled Cluster (CC) theory to accurately predict its electronic structure and stability. These high-level calculations are essential for understanding the energetics of reactions involving these strained systems.
Advanced Applications and Future Perspectives of Bicyclo 1.1.1 Pentane Frameworks Enabled by 1,3 Dibromobicyclo 1.1.1 Pentane
Incorporation of Bicyclo[1.1.1]pentane Units in Advanced Materials
The unique structural properties of the BCP unit, particularly its rigidity and linear connectivity, make it an ideal component for the construction of advanced materials with tailored properties.
Design of Molecular Rods and Supramolecular Linkers
The BCP framework serves as an excellent component for the creation of molecular rods, which are rigid, linear molecules with potential applications in nanotechnology and molecular electronics. The 1,3-disposition of substituents on the BCP core provides a perfect 180° exit vector, mimicking the geometry of para-substituted arenes but with a shorter distance between substituents. acs.org This has led to the design of "staffanes," which are oligomers of BCP units, forming extended, rod-like structures. sci-hub.se
The synthesis of these molecular rods often begins with functionalized BCP monomers, which can be derived from 1,3-dibromobicyclo[1.1.1]pentane. For instance, the conversion of this compound to [1.1.1]propellane allows for subsequent reactions to introduce various functional groups at the bridgehead positions. rsc.orgnih.gov These functionalized monomers can then be coupled to create longer, rigid structures. The resulting molecular rods have been investigated for their potential use as rigid linkers in supramolecular chemistry, where they can connect different molecular components in a well-defined and predictable manner.
Polymer Chemistry and Rigid Rod-like Polymers
The concept of molecular rods extends to the realm of polymer chemistry, where the incorporation of BCP units into polymer backbones leads to the formation of rigid rod-like polymers. google.com These polymers exhibit unique properties, such as high thermal stability and a tendency to form ordered structures. The polymerization of [1.1.1]propellane, which is readily generated from this compound, can be induced to form poly(bicyclo[1.1.1]pentane)s. google.com
Recent studies have focused on the synthesis of precision polymers where BCP units are placed at specific intervals along a polyethylene (B3416737) chain. This is achieved through the acyclic diene metathesis (ADMET) polymerization of α,ω-diene monomers containing BCP units. researchgate.net These monomers are synthesized from [1.1.1]propellane, once again highlighting the importance of this compound as a starting material. The inclusion of BCP units has been shown to influence the thermal and crystallization behavior of the resulting polymers, opening up new avenues for designing polymers with specific material properties. researchgate.net
Development of Novel Synthetic Methodologies for Bicyclo[1.1.1]pentane Derivatization
The development of efficient and selective methods for the functionalization of the BCP scaffold is crucial for its widespread application. Research in this area has focused on catalytic approaches and the implementation of green chemistry principles.
Catalytic Approaches to Selective Functionalization
Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 1,3-disubstituted BCPs. rsc.orgresearchgate.net While many methods involve the use of nucleophilic BCP reagents, recent advancements have demonstrated the feasibility of using electrophilic BCPs, such as 1-iodobicyclo[1.1.1]pentanes, in cross-coupling reactions. acs.orgresearchgate.net These iodo-BCPs can be prepared from [1.1.1]propellane, which is derived from this compound.
An iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents has been developed, representing the first general direct cross-coupling where the BCP acts as the electrophile. acs.orgacs.org This method is significant as it provides a direct route to all-carbon disubstituted BCPs under mild conditions. acs.orgresearchgate.net Furthermore, nickel-electrocatalytic cross-coupling of 2,2-dibromo BCPs with heteroaryl bromides and iodides has been shown to be a viable method for the C2 arylation of BCPs, a previously challenging transformation. chemrxiv.org
Photoredox catalysis has also proven to be a versatile strategy for the functionalization of BCPs. acs.org Visible-light-induced reactions of [1.1.1]propellane with various radical precursors have enabled the synthesis of a wide range of functionalized BCPs. rsc.org These catalytic methods offer high functional group tolerance and operational simplicity, facilitating the rapid generation of diverse BCP derivatives. acs.org
| Catalyst System | Reactants | Product Type | Key Features |
| Fe(acac)₃/TMEDA | BCP-I + ArMgBr | 1,3-C-disubstituted BCP | First general direct cross-coupling with BCP as electrophile. acs.orgacs.org |
| Ni (electrocatalysis) | 2,2-dibromo-BCP + ArX | C2-arylated BCP | Access to highly sought-after bridge-arylated BCPs. chemrxiv.org |
| Ir(ppy)₃ (photoredox) | [1.1.1]propellane + RX | Functionalized BCPs | High functional group tolerance, mild conditions. acs.org |
| Cooperative NHC/Iridium (photoredox) | [1.1.1]propellane + diazo esters | 1,3-disubstituted-BCP ketones | Mild conditions, high atom economy. rsc.org |
Green Chemistry and Sustainable Synthesis Routes
A significant trend in BCP chemistry is the move towards more sustainable and environmentally friendly synthetic methods. A key aspect of this is the development of safer alternatives to the volatile and hazardous [1.1.1]propellane. 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable, crystalline solid, has emerged as a promising bench-stable precursor for BCP synthesis. researchgate.netchemrxiv.orglboro.ac.uk
The use of visible-light-driven, metal- and additive-free multicomponent reactions represents a significant step towards greener synthesis. rsc.org For example, the synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes has been achieved via electron donor-acceptor (EDA) complex photoactivation, a method that avoids the need for metal catalysts and harsh reagents. rsc.org Continuous flow chemistry is another green approach that is being applied to the synthesis of BCP derivatives, allowing for safer handling of reactive intermediates and improved scalability. The development of these sustainable routes is crucial for the industrial application of BCP-containing compounds.
Unexplored Reactivity and Emerging Conceptual Research Areas
Despite the significant progress in BCP chemistry, there remain areas of unexplored reactivity and emerging research concepts. The direct functionalization of 1,3-dihalobicyclo[1.1.1]pentanes, such as the dibromo and diiodo derivatives, is a key area of future investigation. lboro.ac.uklboro.ac.uk These compounds offer a more stable and readily available entry point to functionalized BCPs compared to the often-problematic [1.1.1]propellane.
Recent work has begun to explore the nucleophilic substitution reactions of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), demonstrating its potential as a versatile feedstock for a variety of BCP derivatives. nih.gov Additionally, DIBCP has been shown to act as a Lewis acid catalyst in certain reactions, a previously unknown reactivity pattern. lboro.ac.uk The exploration of such novel reactivity will undoubtedly lead to the discovery of new and efficient methods for the synthesis of complex BCP-containing molecules.
Furthermore, the synthesis of BCPs with substitution at the bridge positions (C2) is an emerging field that promises to open up new chemical space for drug discovery and materials science. chemrxiv.org The development of methods for the selective functionalization of these positions, for which 2,2-dihalobicyclo[1.1.1]pentanes are key precursors, will be a major focus of future research. The continued investigation into the fundamental reactivity of this compound and its analogues will be instrumental in unlocking the full potential of the BCP scaffold in a wide range of applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dibromobicyclo[1.1.1]pentane, and how do reaction conditions influence yield?
- The compound can be synthesized via two primary methods:
- Propellane-derived synthesis : Reacting 1-(phenylsulfanyl)bicyclo[1.1.1]pentane (prepared from [1.1.1]propellane) with Raney nickel, followed by bromination .
- Radical-mediated bromoalkylation : Radical-initiated ring-opening of [1.1.1]propellane with bromine sources (e.g., CBrCl₃) under UV light generates brominated bicyclo[1.1.1]pentane derivatives .
- Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, excess bromine may lead to over-substitution, while low temperatures favor selectivity.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Infrared (IR) spectroscopy : High-resolution IR (0.0015 cm⁻¹) identifies strain-induced vibrational modes in the bicyclic core, distinguishing it from linear dibromopentanes .
- NMR spectroscopy : ¹H and ¹³C NMR resolve bridgehead vs. secondary bromine positions, but signal overlap may occur due to symmetry. Computational modeling (e.g., DFT at the MP2/6-31G* level) validates assignments .
- Mass spectrometry : High-resolution MS confirms molecular weight (229.941 g/mol) and bromine isotopic patterns .
Q. How does the electronic structure of this compound influence its stability compared to other bicyclic halides?
- The strained bicyclo[1.1.1]pentane core increases electron density at bridgehead carbons, making bromine substituents susceptible to nucleophilic substitution. However, computational studies show the 1,3-dibromo derivative is more stable than its mono-bromo counterpart due to reduced steric clash .
- Compared to linear 1,3-dibromopentane, the bicyclic structure exhibits higher thermal stability but lower solubility in nonpolar solvents .
Advanced Research Questions
Q. What strategies enable functionalization of the secondary bridge positions in this compound, and what are the synthetic challenges?
- Photochemical methods : UV-driven reactions with disubstituted reagents (e.g., dienes or azides) selectively modify secondary positions, though competing bridgehead reactivity requires careful tuning of irradiation wavelengths .
- Transition-metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) is limited by steric hindrance, but nickel catalysts show promise for C–Br bond activation .
- Challenges include regioselectivity control and avoiding ring-opening side reactions .
Q. How does this compound serve as a precursor in drug discovery, particularly for bioisosteric replacements?
- The rigid, three-dimensional bicyclic core mimics phenyl rings while improving pharmacokinetic properties (e.g., metabolic stability). Bromine atoms act as handles for further functionalization via click chemistry or nucleophilic substitution .
- Case study: Replacing a tert-butyl group with a bicyclo[1.1.1]pentane moiety in a lead compound enhanced solubility and reduced off-target binding .
Q. What role do computational methods play in predicting reaction pathways for this compound derivatives?
- DFT and ab initio calculations : At the MP2/6-31G* level, these methods predict activation energies for bromine substitution and validate intermediates observed in radical-mediated syntheses .
- Molecular dynamics simulations : Used to model solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF .
Q. How can photoreactions be optimized for scalable synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane derivatives?
- Key parameters include:
- Light source intensity : High-intensity UV-A (365 nm) maximizes radical generation without degrading the bicyclic core .
- Solvent selection : Acetonitrile or THF minimizes side reactions compared to chlorinated solvents .
- Substrate concentration : Dilute conditions (<0.1 M) reduce dimerization byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent bromine loss or hydrolysis. Store away from ignition sources due to potential electrostatic discharge .
- Exposure mitigation : Use fume hoods for synthesis and wear nitrile gloves. In case of skin contact, wash immediately with water for ≥15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
